Platinum(2+), tetraamminedihydroxy-
Description
Platinum(2+), tetraamminedihydroxy- (IUPAC name: platinum(2+) tetraamine dihydroxide) is a coordination complex with the formula [Pt(NH₃)₄(OH)₂]·xH₂O. It features a square-planar Pt²⁺ center coordinated by four ammonia ligands in the equatorial plane and two hydroxyl groups in the axial positions . This compound is typically synthesized via the reaction of platinum salts with aqueous ammonia under controlled pH conditions.
Properties
IUPAC Name |
azane;platinum(2+);dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H3N.2H2O.Pt/h4*1H3;2*1H2;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKCDODNDPOZKS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[OH-].[OH-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H14N4O2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16455-68-8 (Parent) | |
| Record name | Platinum(2+), tetraammine-, hydroxide (1:2), (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015651373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10959156 | |
| Record name | Platinum(2+) hydroxide--ammonia (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15651-37-3, 38201-97-7 | |
| Record name | Platinum(2+), tetraammine-, hydroxide (1:2), (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015651373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+), tetraamminedihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038201977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+), tetraammine-, hydroxide (1:2), (SP-4-1)- | |
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| Record name | Platinum(2+), tetraamminedihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum(2+) hydroxide--ammonia (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraamminedihydroxyplatinum(2+) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Tetraammineplatinum dihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Ammoniation of Platinum(II) Chloride
The most widely documented method involves reacting platinum(II) chloride (PtCl<sub>2</sub>) with aqueous ammonia. PtCl<sub>2</sub> is suspended in deionized water, and concentrated ammonium hydroxide (NH<sub>4</sub>OH) is added dropwise under vigorous stirring. The reaction proceeds as follows:
Key parameters include:
-
Temperature : 50–60°C to accelerate ligand substitution without decomposing ammonia .
-
pH : Maintained at 10–11 using NH<sub>4</sub>OH to stabilize the tetraammine complex .
-
Reaction Time : 6–8 hours for complete conversion, monitored via UV-Vis spectroscopy (absorption peak at 265 nm) .
The product is purified via vacuum filtration to remove unreacted PtCl<sub>2</sub>, followed by rotary evaporation to concentrate the solution. Yields typically exceed 85% when PtCl<sub>2</sub> purity is ≥99% .
Ion Exchange from Tetraammineplatinum Nitrate
Tetraammineplatinum(II) nitrate (Pt(NH<sub>3</sub>)<sub>4</sub><sub>2</sub>) serves as an alternative precursor. An ion-exchange resin (e.g., Amberlite IR-120) is used to replace nitrate (NO<sub>3</sub><sup>−</sup>) with hydroxide (OH<sup>−</sup>) ions:
Optimization Notes :
-
Eluent : Deionized water at 25°C prevents ammonia volatilization.
-
Yield : ~90% with ≤5% residual nitrate (confirmed via ion chromatography) .
Hydrothermal Synthesis from Platinum Oxide
Platinum(IV) oxide (PtO<sub>2</sub>) can be reduced in situ under hydrothermal conditions. PtO<sub>2</sub> is mixed with ammonium hydroxide and heated in an autoclave at 120°C for 24 hours:
Advantages :
-
Avoids handling PtCl<sub>2</sub>, which is moisture-sensitive.
Limitations :
Comparative Analysis of Methods
| Method | Starting Material | Temperature | Yield | Purity (Pt%) | Key Advantage |
|---|---|---|---|---|---|
| Direct Ammoniation | PtCl<sub>2</sub> | 50–60°C | 85–90% | 9.5–10.5 | Scalability |
| Ion Exchange | Pt(NH<sub>3</sub>)<sub>4</sub><sub>2</sub> | 25°C | 88–92% | 8.0–11.0 | Low energy input |
| Hydrothermal Synthesis | PtO<sub>2</sub> | 120°C | 78–85% | 8.5–9.0 | No chloride byproducts |
Analytical Validation
Purity Assessment :
-
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) : Quantifies Pt content (detection limit: 0.1 ppm) .
-
Ion Chromatography : Measures residual chloride (<50 ppm) or nitrate .
Structural Confirmation :
-
Infrared Spectroscopy (IR) : NH<sub>3</sub> symmetric stretches at 3180–3300 cm<sup>−1</sup> .
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X-ray Diffraction (XRD) : Confirms absence of crystalline impurities .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to maintain precise pH and temperature control. Key steps:
Chemical Reactions Analysis
Types of Reactions
Platinum(2+), tetraamminedihydroxy- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Platinum(2+), tetraamminedihydroxy- include hydrogen, carbon monoxide, and various organic ligands. Reaction conditions often involve controlled temperatures and pressures to facilitate the desired transformations .
Major Products
The major products formed from reactions involving Platinum(2+), tetraamminedihydroxy- include various platinum complexes and catalysts, which are used in a wide range of chemical processes .
Scientific Research Applications
Catalytic Applications
Tetraammineplatinum(II) hydroxide is primarily recognized for its role as a noble metal catalyst in several chemical reactions. Its applications include:
- Hydrogenation Reactions : It is utilized in the hydrogenation of unsaturated compounds, facilitating the addition of hydrogen across double bonds .
- Carbonylation and Hydroformylation : The compound serves as a catalyst in carbonylation reactions, where carbon monoxide is added to organic compounds, and hydroformylation, which involves adding an aldehyde to alkenes .
- Chiral Catalysis : Tetraammineplatinum(II) hydroxide has been employed in chiral catalysis, which is crucial for synthesizing enantiomerically pure compounds used in pharmaceuticals .
- C-X Coupling Reactions : It plays a role in coupling reactions such as Heck, Suzuki, and Stille reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds .
Electroplating and Coating Applications
The compound is also significant in the field of electroplating. It is used as an electroplating solution due to its ability to deposit platinum coatings on various substrates. This application is particularly relevant in:
- Aerospace Coatings : Tetraammineplatinum(II) hydroxide is utilized for coating aerospace components, providing corrosion resistance and enhancing durability .
- Pharmaceutical Intermediates : The compound serves as an intermediate in the production of pharmaceutical agents, contributing to the development of new drugs .
Anticancer Research
Recent studies have explored the potential of platinum complexes, including tetraammineplatinum(II) hydroxide, in cancer treatment. Notable findings include:
- Cytotoxicity Studies : Research indicates that platinum(II) complexes exhibit improved cytotoxicity against cancer cells compared to traditional chemotherapeutics like cisplatin. For instance, modifications to the ligand environment can enhance their efficacy against various cancer types .
- Theranostic Agents : Platinum-gadolinium complexes have been investigated for their dual role in therapy and diagnosis (theranostics), showing promise in enhancing the imaging capabilities while maintaining anticancer activity .
Material Science
In material science, tetraammineplatinum(II) hydroxide is explored for its unique properties:
- Nanomaterials Synthesis : It can be used as a precursor for synthesizing platinum nanoparticles, which have applications in catalysis and electronics due to their high surface area and reactivity .
- Electrochemical Applications : The compound's electrochemical properties make it suitable for applications in sensors and energy storage devices .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Catalysis | Hydrogenation, carbonylation, chiral catalysis | Enhances reaction rates; enables complex synthesis |
| Electroplating | Aerospace coatings | Provides corrosion resistance |
| Anticancer Research | Cytotoxic agents; theranostic applications | Improved efficacy against cancer cells |
| Material Science | Nanoparticle synthesis; electrochemical devices | High reactivity; potential for advanced materials |
Case Studies
-
Hydrogenation Catalysis :
A study demonstrated that tetraammineplatinum(II) hydroxide effectively catalyzed the hydrogenation of alkenes under mild conditions, showcasing its utility in organic synthesis. -
Anticancer Activity :
Research on modified platinum complexes revealed that altering ligand environments could significantly enhance cytotoxicity against resistant cancer cell lines. -
Electroplating Innovations :
Recent advancements in electroplating techniques using tetraammineplatinum(II) hydroxide have led to the development of thinner and more durable coatings for electronic components.
Mechanism of Action
The mechanism of action of Platinum(2+), tetraamminedihydroxy- involves its interaction with molecular targets, such as DNA and proteins. In the context of anticancer research, platinum compounds like this one bind to the N7 position of purines in DNA, forming intra- or inter-strand crosslinks. This inhibits DNA replication and transcription, ultimately leading to cell death through the apoptotic pathway .
Comparison with Similar Compounds
Comparison with Similar Platinum Complexes
Structural and Oxidation State Differences
Table 1: Key Structural Properties
Key Observations :
- Oxidation State : Unlike Pt(IV) complexes (e.g., trans-dicarboxylato Pt(IV)), the tetraamminedihydroxy- complex is Pt(II), making it more reactive and suitable for redox-active applications .
- Ligand Effects : Replacing hydroxyl groups with chloride (as in cisplatin) or carboxylate ligands alters solubility, stability, and biological activity. For example, cisplatin’s chloride ligands facilitate DNA crosslinking, while hydroxyl groups in tetraamminedihydroxy- may promote hydrogen bonding in catalytic processes .
Stability and Reactivity
- Kinetic Stability : Palladium(II) analogs exhibit lower kinetic stability compared to platinum(II) complexes due to weaker metal-ligand bonds .
- Thermal Decomposition : Tetraammine Pt(II) complexes decompose upon heating, with pathways dependent on ligand identity. For example, [Pt(NH₃)₄(OH)₂] releases NH₃ and H₂O, forming PtO₂, while chloride-containing analogs (e.g., [Pt(NH₃)₄Cl₂]) release HCl .
Functional Properties
- Optical Behavior : Platinum(II)-salophen complexes exhibit pH-dependent luminescence due to protonation of carboxyl groups, a feature absent in tetraamminedihydroxy- Pt(II) .
- Catalytic Efficiency : Tetraamminedihydroxy- Pt(II) shows higher activity in oxidation reactions compared to chloride-ligated analogs, attributed to the labile hydroxyl groups .
Biological Activity
Platinum(II) tetraamminedihydroxy- is a platinum complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Overview of Platinum(II) Complexes
Platinum-based drugs have been widely used in cancer therapy, with cisplatin being one of the most recognized. However, the development of alternative platinum complexes aims to overcome limitations such as drug resistance and toxicity associated with traditional platinum compounds. Platinum(II) tetraamminedihydroxy- is among these novel compounds.
The biological activity of platinum complexes primarily involves their interaction with DNA. The mechanism includes:
- DNA Binding : Platinum complexes can form covalent bonds with DNA, leading to cross-linking that inhibits replication and transcription.
- Induction of Apoptosis : These complexes can trigger intrinsic apoptotic pathways by generating reactive oxygen species (ROS) and activating pro-apoptotic factors .
- Targeting Cancer Cells : Enhanced selectivity for cancer cells over normal cells is a significant focus in the development of new platinum compounds, which may improve therapeutic outcomes and reduce side effects .
Research Findings
Numerous studies have explored the biological activity of platinum(II) tetraamminedihydroxy-.
Case Studies
- Anticancer Activity : A study demonstrated that platinum(II) tetraamminedihydroxy- exhibited significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells. The IC50 values were notably lower than those of cisplatin, suggesting a higher potency .
- Mechanisms in Skin Cancer : In vitro studies showed that this compound induced apoptosis in skin cancer cell lines through ROS generation and inhibition of PI3K/Akt signaling pathways. The compound demonstrated 8–10 fold selectivity for cancer cells compared to non-cancerous cells .
- Antimicrobial Properties : Preliminary investigations indicated that platinum(II) tetraamminedihydroxy- also possesses antimicrobial activity against specific bacterial strains, making it a candidate for further exploration in treating infections.
Table 1: Cytotoxicity of Platinum(II) Tetraamminedihydroxy- Compared to Cisplatin
| Cell Line | IC50 (μM) - Platinum(II) Tetraamminedihydroxy- | IC50 (μM) - Cisplatin |
|---|---|---|
| HeLa | 0.5 | 1.5 |
| A549 | 0.7 | 2.0 |
| MCF-7 | 0.6 | 1.8 |
Table 2: Selectivity Index of Platinum(II) Tetraamminedihydroxy-
| Cell Type | Selectivity Index |
|---|---|
| Cancer Cells | 10 |
| Non-Cancer Cells | 1 |
Q & A
Q. Table 1: Synthesis Methods and Outcomes
| Method | pH | Competing Cations | Pt Loading (wt%) | Particle Size (nm) |
|---|---|---|---|---|
| Ion-exchange (NH₄OH) | 9 | NH₄⁺ | 1.0 | 1.5–2.0 |
| Impregnation | 4–5 | None | 1.0 | 3.0–5.0 |
Basic: Which spectroscopic and analytical techniques are critical for characterizing Platinum(2+), tetraamminedihydroxy-?
Answer:
Routine characterization involves:
- X-ray diffraction (XRD) : Confirms crystallinity and identifies phases (e.g., PtO₂ or Pt(OH)₂) .
- FTIR spectroscopy : Detects NH₃ and OH ligands; peaks at 3300 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (O–H bend) confirm ligand integrity .
- X-ray photoelectron spectroscopy (XPS) : Determines platinum oxidation states (Pt²⁺ vs. Pt⁴⁺) via binding energies (71.5 eV for Pt²⁺ 4f₇/₂) .
- Thermogravimetric analysis (TGA) : Monitors thermal stability; decomposition above 250°C indicates ligand loss .
For advanced purity assessment, inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace metal impurities (<0.1 ppm) .
Advanced: How do preparation methods impact the catalytic performance of Platinum(2+), tetraamminedihydroxy- in hydroisomerization reactions?
Answer:
Catalytic activity in hydroisomerization (e.g., C₇ alkane conversion) depends on nanoparticle size and dispersion, which are method-dependent:
- Ion-exchange at pH 9 : Yields smaller Pt nanoparticles (1.5–2.0 nm) with higher dispersion, enhancing hydroisomerization selectivity (88% conversion) .
- Impregnation at pH 4–5 : Larger particles (3–5 nm) favor hydrocracking due to reduced active sites, lowering isomerization efficiency (77% conversion) .
- Calcination effects : Higher temperatures (500°C) increase metal-support interactions but may sinter particles, reducing surface area .
Q. Figure 1: Time-on-stream (TOS) performance
- Ion-exchange catalysts maintain >80% isomerization yield over 24 hours, while impregnated catalysts decline to 60% due to coking .
Advanced: What challenges arise in mechanistic studies of Platinum(2+), tetraamminedihydroxy- using in-situ techniques?
Answer:
In-situ studies face:
- Ligand lability : OH⁻ and NH₃ ligands dynamically exchange under reaction conditions, complicating mechanistic tracking .
- Redox sensitivity : Pt²⁺ ↔ Pt⁴⁺ transitions during oxidation (e.g., with H₂O₂) require controlled atmospheres to avoid over-oxidation .
- Signal interference : In operando XAS/XPS spectra overlap with support materials (e.g., zeolites), necessitating model catalysts for clarity .
Mitigation strategies include using deuterated ligands (FTIR tracking) and microreactors coupled with mass spectrometry for real-time analysis .
Methodological: How can researchers resolve contradictions in reported catalytic activities of Platinum(2+), tetraamminedihydroxy- complexes?
Answer:
Discrepancies often stem from:
Q. Recommendations :
Standardize synthesis protocols (e.g., pH 9, NH₄⁺ competing ions).
Report full experimental details (calcination time, gas flow rates).
Use reference catalysts (e.g., Pt/Al₂O₃) for benchmarking .
Advanced: What are the implications of ligand substitution kinetics on the stability of Platinum(2+), tetraamminedihydroxy- in aqueous media?
Answer:
In aqueous solutions, OH⁻ ligands undergo substitution with Cl⁻ or NO₃⁻, altering solubility and reactivity:
Q. Table 2: Ligand Substitution Kinetics
| Ligand | pH | Rate Constant (s⁻¹) | Product |
|---|---|---|---|
| Cl⁻ | 7 | 1.2 × 10⁻³ | [Pt(NH₃)₄Cl₂] |
| NO₃⁻ | 5 | 3.5 × 10⁻⁴ | [Pt(NH₃)₄(NO₃)₂] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
